4-Methylnonanal
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methylnonanal | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O/c1-3-4-5-7-10(2)8-6-9-11/h9-10H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBWTBZYMOTKID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)CCC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40916530 | |
| Record name | 4-Methylnonanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40916530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94088-30-9 | |
| Record name | 4-Methylnonanal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94088-30-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methylnonanal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094088309 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methylnonanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40916530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methylnonan-1-al | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.092.711 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-METHYLNONANAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4URL39XW4J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Methodologies for the Biosynthesis and Biogenesis Elucidation of 4 Methylnonanal
Investigation of Enzymatic Pathways in the De Novo Synthesis of 4-Methylnonanal in Biological Systems
The de novo synthesis of this compound in organisms, such as the citrus plants where it has been identified as a trace volatile compound, necessitates a series of enzymatic reactions. frontiersin.orgnih.gov While the specific enzymes have not been definitively isolated for this pathway, parallels can be drawn from the biosynthesis of other branched-chain aldehydes.
Identification and Characterization of Key Biosynthetic Enzymes Involved in this compound Production
The biosynthesis of aldehydes in nature often involves enzymes from large superfamilies capable of performing oxidative or reductive reactions. Potential enzyme candidates for this compound synthesis would likely include members of the Cytochrome P450 monooxygenases (P450s), alcohol dehydrogenases (ADHs), and carboxylate reductases (CARs).
For instance, in the biosynthesis of the related compound 4-methylpentanal, a cytochrome P450 enzyme, the cholesterol side-chain cleavage enzyme, is responsible for its formation from cholesterol derivatives. hmdb.ca This suggests that a P450 enzyme could be involved in an oxidative step leading to this compound. Alternatively, ADHs could catalyze the final step by oxidizing a precursor alcohol, 4-methylnonanol, or a CAR enzyme could reduce the corresponding carboxylic acid, 4-methylnonanoic acid. The general formation of volatile aldehydes in biological matter is often linked to enzymatic activity. globalscientificjournal.com
Table 1: Putative Enzyme Classes in this compound Biosynthesis
| Enzyme Class | Putative Function | Potential Precursor | Required Cofactors |
|---|---|---|---|
| Cytochrome P450 (P450) | Oxidative cleavage of a larger substrate | Branched-chain lipid/alkane | NADPH, O₂ |
| Alcohol Dehydrogenase (ADH) | Oxidation of primary alcohol to aldehyde | 4-Methylnonanol | NAD⁺/NADP⁺ |
Analysis of Substrate Specificity and Catalytic Mechanisms in this compound Biogenesis
Determining the substrate specificity of candidate enzymes is paramount. This would involve in vitro assays where recombinant enzymes are incubated with a panel of potential precursors (e.g., various methylated fatty acids and alcohols) to identify the preferred substrate.
The catalytic mechanism for a putative ADH would involve the abstraction of a hydride ion from the hydroxyl-bearing carbon of 4-methylnonanol, facilitated by a Zn²⁺ cofactor in the active site, and its transfer to NAD⁺. For a CAR enzyme, the mechanism is more complex, typically involving the ATP-dependent activation of the carboxylate group to form a phosphonate (B1237965) intermediate, followed by NADPH-dependent reductive cleavage to release the aldehyde. Understanding these mechanisms requires detailed structural and kinetic studies of the purified enzymes.
Precursor Analysis and Metabolic Flux Studies Leading to this compound Formation
Identifying the foundational building blocks and measuring the flow of metabolites through the pathway are essential to fully map the biogenesis of this compound.
Isotopic Labeling Strategies for Tracing Carbon Flow in this compound Biosynthesis
Isotopic labeling is a powerful tool for tracing the metabolic origin of a natural product. A compelling blueprint for this approach comes from a study on the biosynthesis of the related pheromone 4-methyl-1-nonanol in the yellow mealworm beetle, Tenebrio molitor. researchgate.net In this study, beetles were fed various stable isotope-labeled precursors, and the resulting pheromone was analyzed for isotopic enrichment.
A similar strategy to elucidate the this compound pathway would involve administering precursors like ¹³C-labeled acetate (B1210297), propionate (B1217596), or specific fatty acids to the producing organism (e.g., citrus tissue cultures). The analysis of the emitted this compound via Gas Chromatography-Mass Spectrometry (GC-MS) would reveal which precursors are incorporated. The study on 4-methyl-1-nonanol found high incorporation rates from propionate and 4-methylnonanoic acid, indicating the pathway is a modification of standard fatty acid synthesis, using propionate as both a starter unit and for methyl branching. researchgate.net It is highly probable that this compound shares this origin.
Table 2: Hypothetical Isotopic Labeling Experiment for this compound Biosynthesis (based on an analogous pathway researchgate.net)
| Labeled Precursor Fed | Expected Incorporation into this compound | Interpretation |
|---|---|---|
| [1-¹³C]acetate | Low to none | Standard fatty acid synthesis is not the primary route. |
| [1-¹³C]propionate | High | Propionate is a key building block for the carbon skeleton. |
| [methyl-¹³C]methionine | Low to none | The methyl group is not derived from S-adenosyl methionine (SAM). |
Genomic and Proteomic Approaches to Unraveling Biosynthetic Gene Clusters for this compound
Modern "omics" approaches provide a direct link between the compound and its genetic origins. The genes responsible for producing secondary metabolites are often physically grouped together in the genome in biosynthetic gene clusters (BGCs).
The strategy to find the this compound BGC would begin with sequencing the genome of a known producing organism. Bioinformatic tools would then be used to scan the genome for clusters containing genes for the enzyme classes hypothesized in section 2.1.1 (e.g., P450s, reductases, dehydrogenases). Given the likely origin from fatty acid metabolism, the search would focus on BGCs resembling Polyketide Synthase (PKS) or Fatty Acid Synthase (FAS) systems, which are responsible for building carbon chains from units like acetate and propionate. Once candidate BGCs are identified, proteomic analysis can confirm the expression of the encoded enzymes under conditions where this compound is produced. Further validation involves heterologous expression of the BGC in a host organism to confirm its ability to produce the compound.
Environmental and Stress-Induced Regulation of this compound Bioproduction
The production of many secondary metabolites, particularly volatile organic compounds (VOCs), is not constitutive but is instead regulated by developmental stage, environmental factors, or stress. The formation of volatile aldehydes is frequently associated with the enzymatic breakdown or autoxidation of lipids, a process often induced by stress. globalscientificjournal.commdpi.com
For example, the presence of related aldehydes increases during the ripening of fruits or the aging of meat, processes that involve significant metabolic shifts and oxidative stress. mdpi.com It is plausible that the bioproduction of this compound is similarly regulated. Factors such as light intensity, temperature, water availability, and pathogen attack could trigger signaling cascades that lead to the upregulation of the biosynthetic genes and enzymes responsible for its synthesis. Investigating the transcriptome and metabolome of a producing organism under various stress conditions would be a key methodology to identify these regulatory triggers and understand the ecological role of this compound.
Table 3: Potential Regulatory Factors Influencing Aldehyde Bioproduction
| Factor | Potential Effect on this compound Production | Underlying Mechanism |
|---|---|---|
| Developmental Stage | Increased production during fruit ripening | Programmed enzymatic breakdown of cellular components, including lipids. |
| Oxidative Stress | Increased production | Peroxidation of unsaturated fatty acids leading to cleavage and aldehyde formation. |
| Temperature Fluctuation | Variable (increase or decrease) | Alteration of enzyme kinetics and gene expression profiles. |
| Pathogen Attack | Increased production | Activation of defense pathways which can include the production of volatile signaling or antimicrobial compounds. |
Transcriptomic and Metabolomic Responses Influencing this compound Levels
Transcriptomics, the study of the complete set of RNA transcripts, and metabolomics, the large-scale study of small molecules or metabolites, provide a powerful dual approach to link gene expression with biochemical output. mdpi.com Plant defense mechanisms against pests, for instance, are known to involve extensive reprogramming of the transcriptome and metabolome, leading to the production of defense compounds. mdpi.com These 'omics' strategies are pivotal for identifying the genes and metabolic networks responsible for the synthesis of this compound.
The biosynthesis of related aldehydes is often linked to fatty acid metabolism. Research on the yellow mealworm beetle's sex pheromone, 4-methyl-1-nonanol, indicates its production involves a modification of fatty acid biosynthesis, where propionate units are incorporated to create the methyl branch, followed by the reduction of 4-methylnonanoic acid. researchgate.net This suggests that the direct precursor to this compound is likely 4-methylnonanoic acid, and its formation is tied to the fatty acid synthase (FAS) machinery.
Integrative studies combining metabolomics with volatilomics (the study of volatile organic compounds) have shown promise in correlating metabolic states with the emission of specific volatiles. In one such study on coral, levels of the related compound nonanal (B32974) were observed to decrease significantly under high-light stress. nih.gov This decrease was correlated with a reduction in metabolites like sorbitol and galactitol, suggesting a link between carbohydrate metabolism and aldehyde production under stress conditions. nih.gov
By applying similar integrated 'omics' approaches, researchers can identify candidate genes and metabolic precursors for this compound biosynthesis. For example, exposing an organism known to produce this compound to various stimuli (e.g., stress, developmental cues) and then simultaneously analyzing the transcriptome and metabolome can reveal correlations between the expression of specific genes (like fatty acid synthases, acyl-CoA oxidases, or reductases) and the abundance of this compound and its putative precursors. sciforum.netnih.gov
The following table summarizes findings from studies on related compounds, illustrating the type of data generated from transcriptomic and metabolomic analyses that can guide the elucidation of this compound biosynthesis.
| Organism/System | Observed Change | Co-regulated Metabolites/Genes | Implication for this compound Research |
| Rice (Oryza sativa) | Caterpillar infestation | Reprogramming of transcriptome and metabolome, production of defense compounds. mdpi.com | Suggests that this compound levels in plants may be induced by herbivory, and the responsible genes could be identified via differential expression analysis. |
| Coral (Montipora mollis) | High-light stress | Decrease in nonanal abundance. nih.gov | Correlated with decreased levels of sorbitol and galactitol, indicating a potential link between carbohydrate metabolism and aldehyde production. nih.gov |
| Wild Rocket (Diplotaxis tenuifolia) | Biostimulant application | Modulation of genes related to photosynthesis (psbP, lhcb5) and nitrogen metabolism (glutamine synthetase). sciforum.net | Demonstrates how 'omics can link external stimuli to specific metabolic pathway gene expression, a method applicable to studying this compound regulation. |
| White Spruce (Picea glauca) | Cold acclimation | Accumulation of proline, gallic acid, sorbitol, and various fatty acids. frontiersin.org | Highlights key metabolites that change under abiotic stress, providing candidates for metabolic precursors or regulatory molecules for stress-induced volatiles. |
Hormonal and Signaling Cascade Modulation of this compound Biosynthesis
The biosynthesis of secondary metabolites is rarely constitutive; it is typically under tight regulation by complex signaling networks that respond to both internal developmental cues and external environmental stimuli. Hormones and other signaling molecules are key components of these regulatory cascades.
In plants, hormones such as jasmonic acid (and its derivatives, the jasmonates), salicylic (B10762653) acid, ethylene, abscisic acid (ABA), auxins, and cytokines are well-known regulators of secondary metabolism. sciforum.netnih.govfrontiersin.org For example, jasmonate signaling is a primary pathway activated in response to wounding and herbivory, often leading to the transcription of genes involved in producing defensive volatile organic compounds. nih.gov Studies on the carnivorous plant Nepenthes khasiana have linked the expression of JA-mediated defense response genes, WRKY51 and WRKY11, to its developmental and metabolic responses. nih.gov
Signaling cascades also involve non-hormonal molecules like calcium ions (Ca²⁺) and reactive oxygen species (ROS). These molecules often act as second messengers, translating an initial stimulus into a broad cellular response, including the activation of transcription factors that control biosynthetic gene expression. mdpi.com For instance, the application of a biostimulant to wild rocket plants resulted in the modulation of genes involved in calcium signaling and hormonal responses, indicating a complex interplay in regulating the plant's metabolism. sciforum.net
Given that this compound has been identified in plant tissues, such as lemon peel, its biosynthesis is likely modulated by these conserved signaling pathways. researchgate.net For example, environmental stresses like drought or pathogen attack could trigger ABA or jasmonate signaling pathways, respectively, leading to the upregulation of the enzymatic machinery required to produce this compound from fatty acid precursors.
The table below outlines key signaling molecules and their general roles, which are likely to be involved in regulating the biosynthesis of this compound.
| Hormone/Signaling Molecule | Common Trigger | General Role in Secondary Metabolism | Potential Influence on this compound Biosynthesis |
| Jasmonic Acid (JA) | Herbivory, wounding | Master regulator of defense against chewing insects and necrotrophic pathogens; induces expression of genes for defensive compounds (e.g., volatiles, proteinase inhibitors). nih.gov | Upregulation of biosynthesis in response to pest attacks. |
| Abscisic Acid (ABA) | Abiotic stress (drought, salinity, cold) | Regulates stress responses, often cross-talking with other hormone pathways to fine-tune metabolic adjustments. frontiersin.org | Modulation of biosynthesis as part of the plant's response to environmental stress. |
| Calcium (Ca²⁺) | Various stimuli (touch, cold, pathogens) | Acts as a ubiquitous second messenger, often triggering protein kinase cascades that activate transcription factors. sciforum.net | Rapid, transient induction of biosynthetic genes in response to immediate environmental changes. |
| Reactive Oxygen Species (ROS) | Biotic and abiotic stress, metabolic activity | Can act as signaling molecules that mediate responses to stress, but can also cause oxidative damage at high concentrations. mdpi.com | Part of the signaling cascade that could lead to the production of this compound as a defense or stress-response compound. |
| Auxins & Cytokines | Developmental processes | Primarily regulate plant growth and development, but also influence secondary metabolism. sciforum.net | Regulation of biosynthesis tied to specific developmental stages or tissue types. |
By employing advanced methodologies that probe the transcriptome, metabolome, and underlying signaling pathways, a comprehensive model of this compound biogenesis can be constructed.
Sophisticated Chemical Synthesis and Derivatization Strategies for 4 Methylnonanal
Enantioselective Synthesis of Chiral 4-Methylnonanal Isomers and their Stereochemical Control
The synthesis of single enantiomers of chiral compounds is a significant focus in both academic and industrial research. umontreal.ca Asymmetric catalysis, in particular, provides an efficient pathway to enantioenriched products from achiral starting materials, utilizing small amounts of a chiral catalyst. umontreal.ca The stereochemistry of a molecule profoundly influences its physical properties and biological activity, making the control of stereoisomer formation a critical aspect of organic synthesis. rijournals.comresearchgate.net
While specific catalytic systems developed exclusively for this compound are not extensively detailed in the provided search results, the principles of asymmetric catalysis are broadly applicable. umontreal.ca The development of such methodologies would likely draw from established asymmetric reactions that form carbon-carbon bonds or introduce chirality through reduction or oxidation.
Key strategies in asymmetric catalysis that could be applied to the synthesis of this compound include:
Asymmetric Hydroformylation: This reaction introduces a formyl group (aldehyde) and a hydrogen atom across a double bond. The use of chiral ligands on a metal catalyst (e.g., rhodium, cobalt) can direct the reaction to favor the formation of one enantiomer of the resulting aldehyde. For the synthesis of this compound, a suitable precursor would be a prochiral alkene.
Asymmetric Aldol (B89426) Reactions: Chiral catalysts, including proline and its derivatives, can facilitate the enantioselective aldol condensation between an enolate (or enamine) and an aldehyde. youtube.commdpi.com This approach could be used to construct the carbon skeleton of this compound with control over the newly formed stereocenter.
Enantioselective Reduction of a Ketone: The synthesis could proceed through a ketone precursor, such as 4-methylnonan-5-one. Asymmetric reduction of the carbonyl group using chiral reducing agents or a catalyst with a chiral ligand would yield the corresponding chiral alcohol, which can then be oxidized to the desired this compound enantiomer.
The effectiveness of these methods is often evaluated by the enantiomeric excess (ee), which measures the purity of the desired enantiomer. High enantioselectivity (typically >90% ee) is a primary goal in the development of asymmetric catalytic methods. youtube.com
Table 1: Potential Asymmetric Catalytic Approaches for this compound Synthesis
| Catalytic Approach | Precursor Type | Key Transformation | Desired Outcome |
| Asymmetric Hydroformylation | Prochiral Alkene | C=C bond functionalization | Enantioselective formation of the aldehyde |
| Asymmetric Aldol Reaction | Ketone/Aldehyde | C-C bond formation | Stereocontrolled creation of a chiral center |
| Asymmetric Ketone Reduction | Prochiral Ketone | C=O bond reduction | Enantioselective formation of a chiral alcohol |
When a molecule already contains a stereocenter, the introduction of a new one can lead to the formation of diastereomers. Diastereoselective synthesis aims to control the configuration of the newly formed stereocenter relative to the existing one. This is a critical consideration in the synthesis of complex molecules and derivatives of this compound that may possess multiple chiral centers.
Diastereoselectivity is often achieved through several strategies:
Substrate Control: The existing stereocenter in the starting material can influence the trajectory of an incoming reagent, leading to the preferential formation of one diastereomer. This is often dictated by steric hindrance or electronic effects.
Auxiliary Control: A chiral auxiliary is a chemical compound that is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed.
Reagent Control: The use of a chiral reagent can selectively react with one face of a prochiral center in a molecule that already contains a stereocenter.
Catalyst Control: A chiral catalyst can create a chiral environment around the substrate, favoring the formation of a specific diastereomer.
For instance, in the synthesis of derivatives of this compound, a tandem 1,4-addition-aldol reaction could be employed. scispace.com In such a reaction, a chiral catalyst can control the stereochemistry of both the conjugate addition and the subsequent aldol reaction, leading to a product with high diastereomeric and enantiomeric purity. scispace.comresearchgate.net The stereochemical outcome of such reactions can be confirmed using techniques like NMR spectroscopy, specifically through 1H-1H-COSY and 1H-1H-NOESY experiments, and single-crystal X-ray analysis. nih.gov
Table 2: Comparison of Diastereoselective Control Strategies
| Control Strategy | Description | Typical Application |
| Substrate Control | Existing stereocenter directs the reaction. | Reactions on chiral substrates. |
| Auxiliary Control | Temporary chiral group directs stereochemistry. | Asymmetric synthesis of complex molecules. |
| Reagent Control | Chiral reagent selectively reacts with the substrate. | Stoichiometric asymmetric transformations. |
| Catalyst Control | Chiral catalyst creates a stereoselective environment. | Catalytic asymmetric synthesis. |
Novel Synthetic Routes for High-Purity this compound and its Analogs
The development of novel synthetic routes is driven by the need for efficiency, purity, and sustainability. For a compound like this compound, this involves exploring new chemical transformations and technologies that can improve upon traditional methods.
Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. In the context of this compound synthesis, this could involve:
Use of Biocatalysts: Enzymes, such as ene-reductases and alcohol dehydrogenases, can be used to perform highly selective reductions under mild conditions (e.g., in aqueous buffer at ambient temperature). mdpi.com A multi-enzymatic, one-pot procedure could be envisioned for the synthesis of this compound stereoisomers, starting from an unsaturated precursor. mdpi.com This approach offers high enantioselectivity and avoids the use of toxic reagents and solvents.
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Reactions like catalytic hydroformylation, if optimized, can exhibit high atom economy.
Use of Renewable Feedstocks: Exploring starting materials derived from renewable resources rather than petrochemicals.
Solvent Selection: Utilizing greener solvents, such as water or supercritical fluids, or minimizing solvent use altogether.
Flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise manner, offers several advantages for the synthesis of fine chemicals like this compound. umontreal.ca These benefits include:
Enhanced Safety: The small reaction volumes in flow reactors minimize the risks associated with highly reactive or hazardous intermediates.
Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing.
Process Automation and Scalability: Flow systems are amenable to automation, which can lead to more consistent product quality and easier scale-up of production. umontreal.ca
For asymmetric catalysis, flow technology can facilitate rapid screening and optimization of catalysts and reaction conditions. umontreal.ca It also allows for the use of immobilized catalysts, which can be easily separated from the product stream and reused, further enhancing the sustainability of the process. umontreal.ca
Functionalization and Derivatization of this compound for Mechanistic and Application Studies
The aldehyde functional group in this compound is a versatile handle for a wide range of chemical transformations. Derivatization of this compound allows for the synthesis of a library of related compounds, which can be used to probe biological mechanisms or to develop new applications.
Some common derivatization strategies for aldehydes include:
Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 4-methylnonanoic acid.
Reduction: Reduction of the aldehyde yields the primary alcohol, 4-methylnonan-1-ol.
Reductive Amination: Reaction with an amine in the presence of a reducing agent provides the corresponding amine derivative.
Wittig Reaction: Reaction with a phosphorus ylide can convert the aldehyde into an alkene.
Aldol and Related Condensations: The aldehyde can serve as an electrophile in reactions with enolates or other nucleophiles to form new carbon-carbon bonds.
These derivatization reactions can be used to synthesize analogs of this compound with modified properties, such as increased stability, altered polarity, or the introduction of a fluorescent or radioactive label for mechanistic studies. For example, multicomponent reactions can be employed to generate complex heterocyclic structures from simple aldehyde precursors. mdpi.com The synthesis of such derivatives is crucial for understanding how the structure of this compound relates to its function.
Table 3: Common Derivatization Reactions of Aldehydes
| Reaction | Reagent(s) | Functional Group Transformation |
| Oxidation | Oxidizing agent (e.g., KMnO4, CrO3) | Aldehyde to Carboxylic Acid |
| Reduction | Reducing agent (e.g., NaBH4, LiAlH4) | Aldehyde to Primary Alcohol |
| Reductive Amination | Amine, Reducing agent (e.g., NaBH3CN) | Aldehyde to Amine |
| Wittig Reaction | Phosphorus ylide | Aldehyde to Alkene |
| Aldol Condensation | Enolate, Base | Aldehyde to β-Hydroxy Aldehyde/Ketone |
Synthesis of Labeled this compound for Biological Tracing and Spectroscopic Analysis
Isotopically labeled compounds are indispensable tools in metabolic studies, mechanistic investigations, and quantitative analysis. clearsynth.comchem-station.com The replacement of hydrogen with its stable isotope deuterium (B1214612) (²H or D) or carbon-12 with carbon-13 (¹³C) provides a subtle modification that minimally alters the chemical properties of the molecule but allows for its unambiguous detection and quantification by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. clearsynth.comchem-station.com
Deuterium Labeling:
The synthesis of deuterium-labeled this compound can be achieved through various established methods. beilstein-journals.org A common strategy involves the use of deuterated reducing agents to introduce deuterium at specific positions. For instance, the corresponding carboxylic acid precursor, 4-methylnonanoic acid, can be reduced to [1,1-²H₂]-4-methylnonanal. This transformation can be accomplished by first converting the carboxylic acid to an activated derivative, such as an acid chloride or an N-acylbenzotriazole, followed by reduction with a deuteride (B1239839) source like lithium aluminum deuteride-d₄ (LiAlD₄) or sodium borodeuteride (NaBD₄).
Alternatively, catalytic H/D exchange reactions offer a pathway to introduce deuterium at various positions on the carbon skeleton, particularly at C-H bonds that are normally unreactive. chem-station.com This can be achieved using heavy water (D₂O) in the presence of a suitable metal catalyst.
Carbon-13 Labeling:
The incorporation of ¹³C labels is crucial for metabolic flux analysis and for NMR studies of protein-ligand interactions. researchgate.netnih.gov The synthesis of ¹³C-labeled this compound typically requires the use of ¹³C-enriched starting materials. rsc.org A versatile approach involves the reaction of a Grignard reagent, such as hexylmagnesium bromide, with a ¹³C-labeled electrophile. For example, reaction with [¹³C]-acrolein could be a potential route, followed by further synthetic modifications to achieve the final this compound structure.
Another strategy employs ¹³C-labeled building blocks like ¹³CH₃I, which can be used to introduce a labeled methyl group. researchgate.net More complex syntheses might start from universally labeled precursors like [U-¹³C]-glucose, which can be enzymatically or chemically broken down into smaller labeled fragments for further elaboration. nih.govnih.govcopernicus.org
The table below summarizes potential strategies for the synthesis of labeled this compound.
| Isotopic Label | Labeling Strategy | Precursor Example | Key Reagent | Purpose |
| Deuterium (²H) | Reduction of Carboxylic Acid Derivative | 4-Methylnonanoyl chloride | Lithium aluminum deuteride-d₄ | Mass Spectrometry Tracing |
| Deuterium (²H) | Catalytic H/D Exchange | This compound | D₂O, Metal Catalyst | Mechanistic Studies |
| Carbon-13 (¹³C) | Grignard Reaction | Hexylmagnesium bromide | [¹³C]-labeled electrophile | NMR Spectroscopic Analysis |
| Carbon-13 (¹³C) | Building Block Incorporation | Appropriate alkyl halide | [¹³C]-Methyl iodide | Metabolic Flux Analysis |
Preparation of Immobilized this compound Conjugates for Biochemical Assays
Immobilizing small molecules onto solid supports is a fundamental technique for a variety of biochemical applications, including affinity chromatography, enzyme-linked immunosorbent assays (ELISAs), and high-throughput screening. nih.govmdpi.com This approach allows for the efficient purification of interacting proteins and the study of molecular interactions without the need for complex separation procedures. nih.govchemrxiv.org
Direct Immobilization via Reductive Amination:
The aldehyde functionality of this compound provides a direct handle for covalent attachment to amine-functionalized solid supports. mdpi.com Common supports include agarose (B213101) beads (e.g., Sepharose), magnetic beads, and silica (B1680970) gel. The reaction between the aldehyde group of this compound and the primary amine on the support surface forms an intermediate Schiff base (imine). This linkage can be stabilized by reduction with a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or 2-picoline borane, to form a stable secondary amine bond. This process, known as reductive amination, results in the oriented immobilization of the molecule on the solid support. mdpi.com
Immobilization via a Linker:
In some cases, a spacer arm or linker is introduced between the this compound molecule and the solid support to minimize steric hindrance and improve the accessibility of the ligand for its binding partners. This can be achieved by first derivatizing this compound. For example, the aldehyde can be oxidized to the corresponding carboxylic acid, 4-methylnonanoic acid. This derivative can then be coupled to an amine-functionalized support using standard carbodiimide (B86325) chemistry, employing reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS). This creates a stable amide bond.
These immobilized this compound conjugates can be packed into a column for affinity chromatography. nih.gov A cell lysate or protein mixture is passed through the column, and proteins that specifically bind to this compound are retained on the support. After washing away non-specific binders, the target proteins can be eluted and identified, providing valuable insights into the biological pathways and molecular targets of this compound.
The following table outlines common strategies for immobilizing this compound.
| Immobilization Strategy | Functional Group on Support | Key Reagents | Resulting Linkage | Application |
| Reductive Amination | Primary Amine (-NH₂) | Sodium cyanoborohydride | Secondary Amine | Affinity Chromatography |
| Carbodiimide Coupling | Primary Amine (-NH₂) | EDC, NHS | Amide | Protein-ligand interaction studies |
| Click Chemistry | Azide or Alkyne | Copper(I) catalyst | Triazole | High-throughput screening |
Advanced Analytical and Spectroscopic Methodologies for the Characterization and Quantification of 4 Methylnonanal
Advanced Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy for Detailed Structural Elucidation and Dynamic Studies of 4-Methylnonanal
Vibrational Circular Dichroism (VCD) and Raman Spectroscopy for Chiral and Conformational Studies
Beyond Nuclear Magnetic Resonance, Vibrational Circular Dichroism (VCD) and Raman spectroscopy offer powerful, complementary insights into the structural and stereochemical intricacies of molecules like this compound. These techniques probe molecular vibrations, providing fingerprints that are highly sensitive to molecular conformation, chemical environment, and, in the case of VCD, chirality.
Raman Spectroscopy: Raman spectroscopy operates on the principle of inelastic light scattering, where incident photons interact with molecular vibrations, leading to a shift in their frequency. This technique is particularly adept at detecting vibrations involving changes in polarizability, such as C-C and C-H stretching modes in aliphatic chains. For this compound, Raman spectroscopy can provide detailed information about the vibrational modes of its hydrocarbon backbone and the aldehyde functional group. Studies on similar simple aldehydes have demonstrated the utility of Raman spectroscopy for chemical identification and conformational analysis, with computational methods like Density Functional Theory (DFT) aiding in the assignment of observed bands to specific molecular motions. The technique is also valuable for monitoring chemical reactions involving aldehydes, such as the addition of bisulfite, by observing the disappearance of the carbonyl stretch and the appearance of new bands corresponding to the product. Furthermore, Raman spectra can be influenced by conformational changes within the aliphatic chain of this compound, potentially allowing for the study of preferred molecular geometries.
Vibrational Circular Dichroism (VCD) Spectroscopy: VCD is a chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light by chiral molecules. This phenomenon is directly related to the molecule's absolute configuration and its conformational landscape. For this compound, which possesses a chiral center at the fourth carbon atom due to the methyl substitution, VCD spectroscopy is the definitive method for determining its absolute stereochemistry. By comparing the experimentally measured VCD spectrum with theoretically calculated spectra for both possible enantiomers (R and S configurations), the absolute configuration of a sample can be unambiguously assigned. Theoretical calculations, often employing DFT, are crucial for predicting the VCD spectra of different conformers and enantiomers, enabling a robust interpretation of experimental data. Beyond absolute configuration, VCD can also provide insights into the relative populations of different conformers adopted by the molecule, especially in solution or solid-state matrices. While specific VCD data for this compound were not found in the literature, its application to similar chiral aldehydes and related organic molecules underscores its importance for detailed structural elucidation.
Emerging Biosensor and Chemo-sensor Technologies for Real-time Detection and Quantification of this compound in Diverse Environments
The development of sensitive, selective, and rapid detection methods for volatile organic compounds (VOCs) is critical for environmental monitoring, industrial process control, and quality assurance. While specific sensor technologies tailored for this compound were not extensively detailed in the provided search results, the principles of emerging biosensor and chemosensor technologies offer a framework for its potential detection and quantification.
Chemosensors: These devices typically employ materials that undergo a measurable physical or chemical change upon interaction with the target analyte. For aldehydes, various chemosensing strategies are being explored:
Surface-Enhanced Raman Spectroscopy (SERS): As demonstrated in the detection of furfural (B47365) (an aldehyde) in biological samples, SERS can provide highly sensitive and specific vibrational fingerprints. By functionalizing nanostructured surfaces with amine-aldehyde reactive groups and applying electric fields, rapid and interference-resistant detection of specific aldehydes has been achieved. This approach could be adapted for this compound by designing recognition elements that selectively bind or react with it.
Metal-Organic Frameworks (MOFs) and Conducting Polymers: Functionalized MOFs or conducting polymers can be engineered to selectively adsorb or react with aldehydes, leading to detectable changes in their optical (e.g., fluorescence) or electrical properties. These materials offer tunable selectivity based on their pore size, surface chemistry, and electronic structure.
Biosensors: Biosensors leverage the high specificity of biological recognition elements, such as enzymes, coupled with a transducer for signal generation.
Enzyme-Based Detection: Enzymes like alcohol oxidases or dehydrogenases can catalyze the oxidation of aldehydes. This enzymatic activity can be coupled to an electrochemical transducer (e.g., amperometric detection of hydrogen peroxide or NAD(P)H) or an optical transducer. While specific enzymes highly selective for this compound might require targeted development, general aldehyde-detecting enzymes could serve as a basis.
Real-time Detection and Quantification: The advancement of these sensor technologies aims for real-time or near-real-time monitoring capabilities. This is achieved through the integration of sensitive sensing materials with rapid signal transduction mechanisms and microelectronic interfaces. Such systems could enable continuous monitoring of this compound concentrations in various matrices, from industrial emissions and process streams to ambient air quality and potentially biological fluids, depending on the developed sensor's sensitivity and selectivity. The key challenges in developing such sensors for this compound would involve achieving high specificity in complex environmental or biological samples and ensuring robust performance under diverse conditions.
Ecological and Inter Species Communication Roles of 4 Methylnonanal
Function of 4-Methylnonanal in Microbial Ecology and Interspecies Quorum Sensing
Microorganisms utilize a vast array of chemical signals to communicate and coordinate group behaviors, a process known as quorum sensing mdpi.com. Specialized metabolites produced by microbes are central to these interactions and influence microbial community dynamics nih.gov.
Research suggests that this compound may be produced by microorganisms. Studies related to the biosynthesis of branched-chain alcohols, such as 4-methyl-1-nonanol, have indicated the involvement of this compound in bacterial metabolic pathways umanitoba.ca. These findings point to a potential role for microorganisms in the production of this compound. However, the broader influence of this compound on the structure and function of microbial communities, beyond its production, is not explicitly detailed in the provided information.
The biosynthesis and release of microbial metabolites are known to be significantly influenced by various environmental factors, including nutrient availability, temperature, and pH nih.gov. However, specific research detailing how environmental conditions affect the microbial production and release of this compound is not available in the provided search results.
Role of this compound in Vertebrate Communication and Chemosignaling
Chemical signaling, or chemosignaling, is fundamental to communication in vertebrates, mediating a range of behaviors including social interactions, reproduction, and territorial marking core.ac.ukcsnbiology.org. While many small molecules contribute to these complex communication systems, specific roles for this compound in vertebrates are not well-documented.
Studies in mammalian semiochemistry have identified compounds such as methylnonanal and 7-methylnonanal in contexts related to animal communication core.ac.ukgwern.net. These findings suggest that nonanal (B32974) derivatives may have roles in vertebrate signaling. Nevertheless, direct evidence or specific research detailing the function of this compound in vertebrate communication or chemosignaling pathways is not present in the provided search results.
Note on Data Tables: The available search results did not yield specific quantitative data suitable for generating data tables related to the ecological roles of this compound.
Compound List:
this compound
Nonanal
4-Methyl-1-nonanol
Methylnonanal
7-Methylnonanal
Detection of this compound in Animal Exudates and its Putative Signaling Functions
Chemical communication plays a vital role in the ecological interactions of many species, facilitating processes such as mate attraction, predator avoidance, and social recognition. Semiochemicals, a broad class of signaling chemicals, mediate these interactions, with roles ranging from intraspecific communication (pheromones) to interspecific communication (kairomones, allomones, synomones) entomologa.rubioprotectionportal.com.
This compound, an aldehyde with the molecular formula C₁₀H₂₀O, is a volatile organic compound umanitoba.canih.govnih.gov. While research into its specific roles in inter-species communication is less extensive compared to some other semiochemicals, evidence suggests its involvement in animal recognition processes. A study analyzing volatile organic compounds (VOCs) in the wool of Merino lambs (Ovis aries) identified this compound as one of the constituents that exhibited good predictivity for neonatal recognition cues during lambing seasons oup.com. These cues are crucial for the establishment of the ewe-lamb bond, which is primarily mediated by olfactory recognition oup.com. The presence of this compound in wool suggests it may contribute to the unique olfactory signature of young lambs, aiding in maternal recognition and bonding, a critical aspect of early life survival oup.com.
The volatility of this compound is a characteristic that supports its potential function as a signaling molecule, allowing for its dispersal in the environment and detection by conspecifics or other species. However, detailed information regarding its broader presence in other animal exudates or its specific functions as a kairomone, allomone, or synomone in inter-species interactions is not extensively documented in the provided search results.
| Animal Species | Exudate Type | Detected Compound | Putative Signaling Function |
| Merino Lamb (Ovis aries) | Cranial Wool | This compound | Neonatal recognition cue oup.com |
Mechanistic Studies and Reaction Pathways Involving 4 Methylnonanal
Enzymatic Transformations and Biocatalytic Reactions Involving 4-Methylnonanal
Enzymes play a pivotal role in the metabolism and transformation of organic molecules within biological systems. Aldehydes, including this compound, are substrates for various enzymatic processes.
Aldehyde dehydrogenases (ALDHs) and alcohol dehydrogenases (ADHs) are key enzymes involved in the oxidation and reduction of aldehydes and alcohols, respectively. Studies indicate that this compound is a substrate for these enzyme classes nih.gov. ALDHs catalyze the oxidation of aldehydes to their corresponding carboxylic acids, often utilizing NAD+ as a cofactor core.ac.ukfrontiersin.org. ADHs, conversely, can catalyze the reduction of aldehydes to alcohols, also typically involving NAD(P)+/NAD(P)H redox cycling core.ac.ukchemeo.com. The specific isoforms and their activity towards this compound would depend on their substrate specificity and cellular localization. For instance, while ADH4 is known to metabolize long-chain aliphatic alcohols and participate in cellular aldehyde metabolic processes rsc.org, the precise enzymes involved in the direct oxidation or reduction of this compound in specific biological contexts require further detailed investigation.
Phase II metabolic reactions, or conjugation reactions, are critical for detoxifying and facilitating the excretion of xenobiotics and endogenous compounds. Aldehydes can undergo various conjugation pathways. Glutathione (B108866) S-transferases (GSTs) are a superfamily of enzymes that conjugate electrophilic xenobiotics with glutathione (GSH), a process vital for detoxification acs.orgresearchgate.netnih.govamazonaws.comnih.gov. GSTs, particularly GSTA4-4, are known to detoxify lipid peroxidation products like 4-hydroxynonenal (B163490) (4HNE) by conjugating them with GSH acs.orgresearchgate.net. Given the structural similarity and the presence of an aldehyde group, it is plausible that this compound could also be a substrate for GST-mediated glutathione conjugation, thereby increasing its water solubility and facilitating its elimination. Other conjugation pathways, such as glucuronidation or sulfation, typically occur on hydroxylated metabolites, suggesting that prior Phase I oxidation might be necessary for this compound to undergo these specific derivatizations.
Non-Enzymatic Chemical Reactions of this compound in Environmental and Biological Matrices
In environmental and biological matrices, this compound can undergo non-enzymatic transformations influenced by atmospheric oxidants, light, and other chemical species.
Photolysis, the degradation by light, is another significant atmospheric transformation pathway for aldehydes. Aliphatic aldehydes can absorb UV radiation (240-340 nm) leading to electronic excitation and subsequent free-radical formation through Norrish type I or type II reactions, potentially yielding smaller fragments or undergoing rearrangements nih.govmdpi.comresearchgate.netmdpi.com. Aldehydes with three or more carbons can also undergo concerted fragmentation, releasing molecular hydrogen (H2), carbon monoxide (CO), and an alkene arxiv.org. While this compound does not possess chromophores that absorb significantly above 290 nm, indirect photochemical reactions or reactions with other atmospheric oxidants like ozone (O3) are possible degradation routes core.ac.ukresearchgate.net.
Computational Chemistry and Molecular Modeling of this compound Reactivity and Interactions
Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for elucidating reaction mechanisms, predicting reactivity, and understanding molecular interactions. While direct computational studies specifically on this compound are not extensively documented, DFT and molecular modeling have been widely applied to understand the behavior of aldehydes, especially branched ones.
These studies have explored various reaction pathways, including:
Catalytic Hydroformylation: Investigating selectivity in the production of branched aldehydes from alkenes, analyzing ligand-substrate interactions and energy barriers acs.orgnih.gov.
Organocatalytic Reactions: Revealing mechanisms for reactions like cross-nucleophile coupling and kinetic resolutions of branched aldehydes, highlighting the role of catalysts in controlling selectivity and reaction pathways acs.orgmdpi.comgroupjorgensen.com.
Amine-Aldehyde Reactions: Detailing mechanisms of nucleophilic attack, carbinolamine formation, and Schiff base generation under varying conditions nih.gov.
Oxidation and Deformylation: Studying aldehyde deformylation mechanisms with metal-dioxygen complexes, identifying inner-sphere pathways and calculating activation barriers nih.gov.
Atmospheric Reactions: Investigating the reaction mechanisms of aldehydes with OH radicals, including H-abstraction pathways and potential fragmentation or functionalization mdpi.com.
These computational approaches provide detailed insights into transition states, energy profiles, and the factors governing reaction rates and selectivities. While specific DFT calculations for this compound's atmospheric degradation or enzymatic transformations have not been found, the established methodologies are directly applicable to predicting its reactivity, potential reaction products, and interactions with other molecules. Computed properties, such as its molecular weight (156.26 g/mol ) and partition coefficients (e.g., XLogP3 of 3.5), are derived from computational models and provide a basis for understanding its behavior nih.gov.
Compound List
this compound
It appears that there is a lack of publicly available, detailed research findings specifically focusing on Density Functional Theory (DFT) calculations for reaction mechanisms and transition states of this compound, or Molecular Dynamics (MD) simulations of this compound's interactions with biological receptors or enzymes. Searches for these specific computational investigations concerning this compound did not yield relevant scientific literature or data that could be used to populate the requested sections. Therefore, it is not possible to generate the article with the required detailed research findings and data tables for these specific subsections based on the available information.
As the core of the request relies on the availability of specific research findings for this compound within the specified computational domains, and such findings are not readily accessible through the conducted searches, the article cannot be completed as per the instructions.
Biotechnological Applications and Environmental Implications of 4 Methylnonanal Research
Development of Bio-based Production Systems for 4-Methylnonanal
The chemical synthesis of aldehydes can be resource-intensive and generate hazardous waste. Consequently, there is a growing interest in developing bio-based production systems that are more sustainable. Biotechnological routes, including microbial fermentation and enzymatic catalysis, offer promising alternatives for the synthesis of this compound.
Metabolic engineering presents a powerful approach for the microbial production of valuable chemicals like this compound. researchgate.netmit.edu This involves the targeted modification of a microorganism's metabolic pathways to enhance the production of a desired compound. While specific research on the metabolic engineering of microorganisms for this compound biosynthesis is not extensively documented, the principles of aldehyde synthesis in microbes are well-established. nih.govasm.org
The general strategy involves engineering a host microorganism, such as Escherichia coli or Saccharomyces cerevisiae, to express a heterologous pathway that converts a central metabolite into the target aldehyde. For this compound, this would likely involve the introduction of genes encoding enzymes capable of synthesizing a C10 branched-chain fatty acid precursor, followed by its conversion to the corresponding aldehyde. nih.gov Key enzymatic steps could include the action of a carboxylic acid reductase. nih.gov
A significant challenge in the microbial production of aldehydes is their inherent toxicity to the host cells. researchgate.net Aldehydes can damage cellular macromolecules, including proteins and DNA, which can inhibit cell growth and reduce product yields. researchgate.net Therefore, a crucial aspect of metabolic engineering for aldehyde production is to enhance the host's tolerance to the target molecule. This can be achieved through various strategies, such as overexpressing efflux pumps that actively transport the aldehyde out of the cell or engineering enzymes that can sequester the aldehyde in a less toxic form.
Table 1: Potential Metabolic Engineering Strategies for this compound Production
| Strategy | Description | Potential Enzymes | Host Organism |
| Precursor Supply Enhancement | Overexpression of genes involved in the biosynthesis of branched-chain fatty acid precursors. | Fatty Acid Synthase (FAS), Acyl-ACP Thioesterase | E. coli, S. cerevisiae |
| Heterologous Pathway Introduction | Introduction of a pathway to convert precursors to this compound. | Carboxylic Acid Reductase (CAR), Aldehyde Reductase (for precursor synthesis) | E. coli, S. cerevisiae |
| Byproduct Reduction | Deletion of genes responsible for the formation of competing byproducts. | Alcohol Dehydrogenases, other aldehyde-consuming enzymes | E. coli, S. cerevisiae |
| Toxicity Mitigation | Overexpression of efflux pumps or aldehyde-binding proteins. | ABC transporters, Aldehyde Dehydrogenases (with controlled expression) | E. coli, S. cerevisiae |
This table presents hypothetical strategies based on general principles of metabolic engineering for aldehyde synthesis, as specific data for this compound is limited.
Enzymatic bioreactors offer a cell-free approach to chemical synthesis, utilizing isolated enzymes to catalyze specific reactions. nih.gov This method can provide high selectivity and efficiency under mild reaction conditions, reducing energy consumption and byproduct formation. researchgate.net The biocatalytic production of aldehydes, including those with branched chains, is an active area of research. mdpi.com
For the production of this compound, a potential enzymatic process could involve the oxidation of the corresponding primary alcohol, 4-methylnonan-1-ol. researchgate.net Alcohol dehydrogenases (ADHs) are a class of enzymes that can catalyze this reaction. chemrxiv.org To drive the reaction towards aldehyde production, it is often necessary to remove the aldehyde as it is formed to prevent its further oxidation to a carboxylic acid or reduction back to the alcohol.
Immobilization of the enzymes within the bioreactor is a common strategy to enhance their stability and reusability, which is crucial for the economic viability of the process. Various materials, such as polymers and porous solids, can be used as supports for enzyme immobilization.
Table 2: Comparison of Biocatalyst Systems for Aldehyde Production
| Biocatalyst System | Advantages | Disadvantages |
| Whole-Cell Biocatalysis | Cofactor regeneration is handled by the cell; potential for de novo synthesis from simple sugars. | Aldehyde toxicity to the host cell; complex downstream processing. |
| Isolated Enzyme Biocatalysis | High specificity and selectivity; milder reaction conditions; simpler product purification. | Enzyme instability; cost of cofactor regeneration (if required); potential for substrate/product inhibition. |
This table provides a general comparison of biocatalyst systems for aldehyde production, as specific data for this compound is not widely available.
Application of this compound in Environmentally Benign Pest Management Strategies
Semiochemicals, which are chemicals involved in the interactions between organisms, are increasingly being used in integrated pest management (IPM) as environmentally friendly alternatives to synthetic pesticides. stopbmsb.org Pheromones, a class of semiochemicals used for intraspecific communication, can be used to monitor and control insect populations through methods such as mass trapping and mating disruption. ncsu.edu While the specific role of this compound as a pheromone is not extensively detailed in the provided search results, the principles of using aldehyde pheromones in pest management are well-established.
The effective use of a semiochemical in the field depends on its formulation and delivery system. A key challenge with aldehyde pheromones is their susceptibility to oxidation, which can lead to a loss of activity. google.comgoogle.com Therefore, formulations are designed to protect the aldehyde from degradation and to control its release rate over a prolonged period.
One approach to stabilize aldehyde pheromones is to formulate them as bisulphite adducts. These adducts are stable solids that can be suspended in a buffer solution. The aldehyde is then slowly released from the adduct in a controlled manner, with the release rate being dependent on the pH of the buffer. google.comgoogle.com
Other controlled-release technologies for pheromones include encapsulation in polymeric matrices, such as alginate-based hydrogels, and impregnation into materials like rubber septa or plastic lures. alfa-chemistry.comnih.gov The choice of formulation and delivery system depends on the specific application, the target insect, and the environmental conditions.
Table 3: Examples of Controlled-Release Formulations for Aldehyde Pheromones
| Formulation Type | Mechanism of Release | Advantages | Disadvantages |
| Bisulphite Adducts | pH-dependent chemical equilibrium | Protection from oxidation; tunable release rate. | Requires a buffered aqueous environment. |
| Polymer Encapsulation | Diffusion through the polymer matrix | Good protection from degradation; can be designed for various release profiles. | Can be more complex and costly to produce. |
| Impregnated Dispensers | Volatilization from the surface | Simple and cost-effective. | Release rate can be highly dependent on temperature and airflow. |
This table presents general formulation types for aldehyde pheromones, as specific data for this compound is limited.
A critical aspect of developing any new pest management tool is to assess its potential ecological impact. setac.org Biopesticides, including those based on semiochemicals, are generally considered to have a lower environmental risk than conventional synthetic pesticides due to their high specificity and lower toxicity to non-target organisms. researchgate.net
An ecological risk assessment for a this compound-based biopesticide would involve evaluating its potential effects on a range of non-target species, including beneficial insects, birds, fish, and soil organisms. setac.org This would include studies on its persistence in the environment, its potential for bioaccumulation, and its toxicity at various trophic levels.
Given the volatile nature of aldehydes, they are generally expected to have a short persistence in the environment. epa.gov However, a thorough assessment would be necessary to confirm this and to ensure that the use of this compound in pest management does not have unintended negative consequences for the ecosystem.
Role of this compound in Environmental Monitoring and Air Quality Assessment
Volatile organic compounds (VOCs), including aldehydes, are important components of the atmosphere and play a significant role in atmospheric chemistry. nih.govnih.gov They can be emitted from both natural (biogenic) and anthropogenic sources. researchgate.net In the atmosphere, aldehydes can participate in photochemical reactions that contribute to the formation of ground-level ozone and secondary organic aerosols, which are key components of smog and can have adverse effects on human health and the environment. epa.govwaters.com
The monitoring of aldehydes in ambient air is therefore an important aspect of air quality assessment. nih.govepa.gov The most common method for analyzing aldehydes in air involves their collection on a solid adsorbent coated with a derivatizing agent, such as 2,4-dinitrophenylhydrazine (DNPH). waters.com The resulting hydrazone derivatives are then analyzed by high-performance liquid chromatography (HPLC). epa.gov
While there is no specific information available on the routine monitoring of this compound in the atmosphere, its presence could be indicative of specific industrial or biogenic sources. As a C10 aldehyde, it is less volatile than smaller aldehydes like formaldehyde and acetaldehyde, but it could still contribute to atmospheric chemistry. researchgate.netcopernicus.org Further research is needed to determine the atmospheric abundance, sources, and sinks of this compound to fully understand its role in environmental and air quality. nih.govmdpi.comcopernicus.org
Table 4: Common Analytical Techniques for Aldehyde Monitoring in Air
| Technique | Principle | Detection Limit | Advantages | Disadvantages |
| HPLC with UV detection (after DNPH derivatization) | Separation of DNPH-hydrazones by liquid chromatography and detection by UV absorbance. | low ppb | Well-established and sensitive method. | Requires a derivatization step. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds by gas chromatography and identification by mass spectrometry. | ppb to ppt | High specificity and can identify a wide range of VOCs. | Can be more complex and expensive than HPLC. |
| Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) | Real-time detection of VOCs based on their reaction with H3O+ ions. | ppt | Real-time monitoring capability. | Cannot distinguish between isomers. |
This table provides an overview of common techniques for aldehyde monitoring. Specific performance for this compound would need to be determined experimentally.
Source Attribution and Dispersion Modeling of this compound in Atmospheric Systems
Currently, there are no published studies that specifically identify and quantify the emission sources of this compound into the atmosphere. While general sources of volatile organic compounds (VOCs) and other aldehydes are well-documented, the specific industrial, natural, or anthropogenic processes that may release this compound have not been detailed in the scientific literature.
Similarly, research on the atmospheric dispersion modeling of this compound is not available. Atmospheric dispersion models, such as Gaussian plume models, Lagrangian particle models, and Eulerian grid models, are commonly used to predict the transport and fate of pollutants in the atmosphere. However, the application of these models to this compound has not been a subject of published research. Consequently, there is no data on its atmospheric lifetime, transport potential, or the spatial and temporal distribution of its concentrations in the air.
Future Directions and Emerging Research Frontiers in 4 Methylnonanal Science
Integration of Omics Technologies (Metabolomics, Volatilomics) for Holistic Understanding of 4-Methylnonanal Roles
A comprehensive understanding of the biological significance of this compound requires moving beyond the study of a single molecule to a systems-level approach. The integration of "omics" technologies, particularly metabolomics and volatilomics, offers a powerful strategy to elucidate the complete metabolic network in which this compound is involved.
Metabolomics allows for the large-scale study of small molecules, or metabolites, within a biological system. By applying metabolomic techniques, researchers can identify the precursors and downstream products of this compound, mapping its biosynthetic and catabolic pathways. For instance, untargeted metabolomics could reveal novel links between the catabolism of branched-chain amino acids and the formation of this compound in fruits or microorganisms. frontiersin.org
Volatilomics , a sub-field of metabolomics, focuses specifically on the analysis of volatile organic compounds (VOCs). frontiersin.org This is particularly relevant for this compound, a key aroma compound. Advanced analytical platforms like Gas Chromatography-Mass Spectrometry (GC-MS) coupled with sophisticated data analysis can create a comprehensive "volatilome" of a sample, such as a food product or a biological fluid. By correlating the abundance of this compound with other VOCs, researchers can understand its contribution to complex aroma profiles and identify potential synergistic or antagonistic interactions with other flavor molecules. Paired metabolomics-volatilomics approaches can illuminate broader metabolic shifts that occur under various conditions, such as stress in corals, and help identify linkages between uncharacterized compounds.
Exploration of Novel Biotechnological Platforms for this compound Production and Utilization
The demand for natural flavor and fragrance compounds is driving research into sustainable and cost-effective production methods. Biotechnological platforms, utilizing engineered microorganisms or isolated enzymes, offer a promising alternative to chemical synthesis or extraction from natural sources. nih.govasm.org
Future research will focus on engineering microbial cell factories, such as Escherichia coli or Saccharomyces cerevisiae, for the de novo synthesis of this compound. nih.govsciepublish.com This involves the introduction of specific biosynthetic pathways and the optimization of metabolic fluxes to enhance product yield. Key enzymatic steps that could be targeted include those involved in the conversion of branched-chain amino acids or fatty acids into their corresponding aldehydes. nih.govnih.gov A significant challenge in this area is the inherent toxicity of aldehydes to microbial cells, which can limit achievable titers. nih.govasm.org Therefore, strategies to mitigate toxicity, such as in situ product removal or engineering more robust host strains, will be crucial.
The use of isolated enzymes in biocatalytic processes is another key area of exploration. mdpi.comchemrxiv.org Carboxylic acid reductases (CARs), for example, can catalyze the reduction of carboxylic acids to their corresponding aldehydes and have been shown to act on branched-chain acids. nih.gov The immobilization of these enzymes can enhance their stability and reusability, making the process more economically viable.
| Biocatalyst Type | Key Enzymes/Pathways | Potential Host Organisms | Advantages & Challenges |
| Whole-Cell Biocatalysis | Branched-chain amino acid catabolism pathways; Fatty acid synthesis and modification pathways. | E. coli, S. cerevisiae, Corynebacterium glutamicum. | Advantages: De novo synthesis from simple sugars. Challenges: Aldehyde toxicity, complex metabolic engineering. |
| Enzymatic Biocatalysis | Carboxylic Acid Reductases (CARs); Alcohol Dehydrogenases (ADHs); α-Dioxygenases (α-DOX). | N/A (cell-free systems). | Advantages: High specificity, mild reaction conditions. Challenges: Cofactor regeneration, enzyme stability. |
Interdisciplinary Approaches Combining Synthetic Chemistry, Biology, and Computational Science for Comprehensive this compound Research
Addressing the multifaceted nature of this compound requires a departure from siloed research efforts. An interdisciplinary approach that integrates synthetic chemistry, biology, and computational science is essential for a comprehensive understanding.
Synthetic chemistry will continue to play a vital role in providing pure standards of this compound and its isomers for analytical and biological studies. nih.gov Furthermore, synthetic methodologies can be developed to create novel derivatives of this compound, which can be used as probes to study its biological targets and mechanisms of action.
Biology , particularly molecular and systems biology, provides the context for understanding the function of this compound. This includes identifying the enzymes responsible for its biosynthesis and degradation, as well as the receptors through which it elicits sensory responses. frontiersin.org
Computational science offers powerful tools to guide and interpret experimental research. Quantum mechanics calculations, for instance, can be used to study the electronic properties and reactivity of the aldehyde functional group, providing insights into its interactions with biological nucleophiles. nih.govacs.org Molecular modeling and dynamics simulations can be used to predict the binding of this compound to olfactory receptors or enzymes, helping to elucidate the molecular basis of its aroma and metabolism. mdpi.comresearchgate.net Computational tools like Avogadro and DataWarrior can assist in modeling and analyzing chemical structures and their properties. mdpi.comopenmolecules.org
By combining these disciplines, researchers can create a virtuous cycle where computational predictions guide targeted biological experiments, and the results of these experiments are then used to refine computational models.
Global Collaborative Initiatives and Data Sharing Platforms for Accelerating this compound Research
The complexity of modern scientific challenges necessitates collaboration and data sharing on a global scale. For a specialized compound like this compound, progress can be significantly accelerated through the establishment of collaborative initiatives and open-access data platforms.
Organizations in the flavor and fragrance industry, such as the International Fragrance Association (IFRA) and the Research Institute for Fragrance Materials (RIFM), already provide frameworks for industry-wide collaboration on safety and regulatory issues. parfumdigital.comrifm.org These models can be expanded to include pre-competitive research on the fundamental science of flavor compounds.
The development of open-source databases and chemical analytics platforms is crucial for the dissemination of research findings. research-software-directory.orgacs.org Publicly accessible databases like PubChem serve as central repositories for chemical information. nih.gov Future platforms could be specifically designed to house multi-omics data related to this compound and other flavor compounds, allowing researchers to integrate and analyze datasets from different studies. This would facilitate meta-analyses, identify knowledge gaps, and foster a more collaborative and efficient research ecosystem. The creation of such shared resources would prevent the duplication of effort and enable scientists worldwide to build upon each other's work, ultimately accelerating the pace of discovery in this compound science.
Q & A
Q. What are the standard synthetic pathways for 4-Methylnonanal, and how do experimental conditions influence yield?
Answer:
- Hydroformylation : Catalytic addition of CO/H₂ to 3-octene derivatives, optimized at 80–120°C with Rh or Co catalysts. Control pressure (10–30 bar) to minimize side products like aldol adducts .
- Oxidation of 4-Methylnonanol : Use Jones reagent (CrO₃/H₂SO₄) or Swern oxidation (oxalyl chloride/DMSO) for selective aldehyde formation. Monitor temperature (<0°C for Swern) to prevent overoxidation .
- Yield Optimization : Conduct fractional factorial experiments to isolate critical variables (e.g., solvent polarity, catalyst loading). Use GC-MS or NMR to quantify purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?
Answer:
- NMR : Analyze aldehyde proton (δ 9.5–10.0 ppm) and methyl branching (δ 0.8–1.2 ppm). Compare with computed spectra (DFT) for structural validation .
- IR Spectroscopy : Identify carbonyl stretch (1720–1700 cm⁻¹) and C-H bending modes (2800–2720 cm⁻¹) to confirm aldehyde functionality .
- Mass Spectrometry : Use EI-MS to detect molecular ion (m/z 156) and fragmentation patterns (e.g., McLafferty rearrangement at m/z 58) .
Advanced Research Questions
Q. How can contradictions in reported reaction kinetics of this compound be systematically resolved?
Answer:
- Data Reassessment : Compare experimental setups (e.g., solvent polarity, catalyst type) across studies. Use Arrhenius plots to evaluate temperature-dependent discrepancies .
- Statistical Meta-Analysis : Apply mixed-effects models to aggregate kinetic data, accounting for between-study heterogeneity. Tools like R or Python’s SciPy can quantify confidence intervals .
- Mechanistic Probes : Conduct isotopic labeling (e.g., deuterated substrates) to trace rate-determining steps. For hydroformylation, monitor Rh-CO intermediates via in-situ IR .
Q. What experimental designs are optimal for studying this compound’s role in asymmetric catalysis?
Answer:
- DoE (Design of Experiments) : Use response surface methodology (RSM) to optimize enantioselectivity. Variables include chiral ligand structure (e.g., BINAP vs. Salen), solvent, and substrate ratio .
- Kinetic Resolution : Employ parallel reactors with varying catalyst loads. Analyze ee (%) via chiral HPLC or polarimetry .
- Computational Modeling : Pair MD simulations (e.g., Gaussian) with experimental data to predict transition states and rationalize selectivity trends .
Q. How should researchers address inconsistencies in the biological activity data of this compound derivatives?
Answer:
- Bioassay Standardization : Validate cell lines/pathogen strains (e.g., ATCC standards) and control incubation conditions (pH, temperature). Replicate assays ≥3 times .
- Structure-Activity Relationship (SAR) : Use PCA (Principal Component Analysis) to correlate substituent effects (e.g., alkyl chain length) with bioactivity. Include negative controls to isolate baseline toxicity .
- Literature Synthesis : Perform systematic reviews using PRISMA guidelines. Filter databases (PubMed, SciFinder) with keywords: “this compound derivatives” + “antimicrobial” + “cytotoxicity” .
Methodological Frameworks for Data Analysis
Q. What statistical approaches are recommended for interpreting multivariate data in this compound studies?
Answer:
- Multivariate ANOVA : Test interactions between variables (e.g., catalyst loading vs. reaction time) using JMP or Minitab. Correct for family-wise error rates with Tukey’s HSD .
- Cluster Analysis : Group similar reaction outcomes (e.g., yield, selectivity) via k-means clustering. Visualize with dendrograms or heatmaps .
- Error Propagation : Quantify uncertainty in kinetic parameters using Monte Carlo simulations. Report 95% confidence intervals for rate constants .
Q. How can researchers ensure reproducibility in this compound synthesis across laboratories?
Answer:
- Protocol Harmonization : Publish detailed SOPs with exact reagent grades (e.g., anhydrous solvents), equipment calibration data, and environmental controls (humidity <30%) .
- Round-Robin Trials : Collaborate with independent labs to replicate key experiments. Use interlaboratory Z-scores to assess consistency .
- Open Data Sharing : Deposit raw spectra, chromatograms, and crystallographic data in repositories like Zenodo or ChemRxiv .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
